gamma-Methylaziridine-1-propylamine
Description
Overview of Aziridines as Strained Nitrogen Heterocycles
Aziridines are the nitrogen analogs of epoxides and cyclopropanes, characterized by a three-membered ring containing one nitrogen atom and two carbon atoms. wikipedia.orgresearchgate.net The bond angles in this ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This deviation results in substantial ring strain, estimated to be around 27 kcal/mol, which is a defining feature of their chemistry. researchgate.net This inherent strain makes aziridines highly susceptible to ring-opening reactions when treated with a wide array of nucleophiles, rendering them powerful intermediates in organic synthesis. wikipedia.orgresearchgate.netrsc.org Despite this reactivity, many aziridines are stable enough to be isolated and handled. frontiersin.org The nitrogen atom in an aziridine (B145994) is less basic than in acyclic amines due to the increased s-character of its lone pair of electrons. wikipedia.org
Significance of Aziridine Scaffolds in Complex Chemical Structure Synthesis
The high reactivity stemming from ring strain makes aziridines exceptionally useful as synthetic building blocks. researchgate.netnih.gov They serve as precursors for a diverse range of more complex nitrogen-containing molecules. rsc.orgmdpi.com The ring-opening of aziridines provides a reliable method for introducing two new functionalities at adjacent carbon atoms (1,2-aminofunctionalization) with a high degree of control over the resulting stereochemistry. researchgate.netresearchgate.net This strategy is employed in the synthesis of amino acids, alkaloids, and other biologically significant compounds. rsc.orgmdpi.com For instance, aziridine intermediates have been crucial in the synthesis of important drugs like Oseltamivir (Tamiflu) and the anticancer agent Mitomycin C. wikipedia.orgrsc.orgmdpi.com Furthermore, aziridines can undergo ring-expansion reactions and cycloadditions to form larger heterocyclic systems such as pyrrolidines, piperidines, and azepines. rsc.orgrsc.orgacs.org
Particular Focus on N-Substituted Aziridine Derivatives, including gamma-Methylaziridine-1-propylamine
The substituent on the aziridine nitrogen atom significantly influences the ring's reactivity and properties. Aziridines can be broadly classified as "activated" or "non-activated". nih.gov Activated aziridines bear electron-withdrawing groups (e.g., sulfonyl, acyl) on the nitrogen, which enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Non-activated aziridines, such as N-H or N-alkyl derivatives, are generally less reactive but offer more direct synthetic routes to target molecules without the need for deprotection steps. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 74993-03-6 |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 165.61°C at 760 mmHg |
| Density | 0.979 g/cm³ |
| Flash Point | 50.36°C |
| Refractive Index | 1.509 |
Data sourced from reference
Importance of Stereochemical Control in Aziridine Chemistry
Control over stereochemistry is a central theme in modern organic synthesis, and aziridine chemistry is no exception. nih.gov Aziridines can possess stereogenic centers on the ring carbons and, due to a high barrier to nitrogen inversion, also at the nitrogen atom, particularly when substituted with certain groups. wikipedia.org This allows for the existence of stable, distinct stereoisomers.
The development of methods for the asymmetric synthesis of chiral aziridines has been a major focus of research. rsc.orgresearchgate.net These chiral aziridines are invaluable as they can be transformed into a wide variety of enantiomerically pure compounds. researchgate.net Ring-opening reactions of chiral aziridines often proceed with high stereospecificity. nih.govacs.org For example, nucleophilic attack typically occurs via an Sₙ2-type mechanism, leading to inversion of configuration at the attacked carbon center. nih.gov The ability to control both the regioselectivity (which carbon is attacked) and the stereoselectivity of these ring-opening reactions is critical for their application in the synthesis of complex, stereochemically-defined target molecules. researchgate.netacs.orgfrontiersin.org The choice of substituent on the nitrogen, the nucleophile, and the reaction conditions all play a role in determining the stereochemical outcome. nih.govacs.orgfrontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
74993-03-6 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3-(aziridin-1-yl)butan-1-amine |
InChI |
InChI=1S/C6H14N2/c1-6(2-3-7)8-4-5-8/h6H,2-5,7H2,1H3 |
InChI Key |
SVXZTUWVVQGRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)N1CC1 |
Origin of Product |
United States |
Mechanistic Investigations of Transformations Involving Gamma Methylaziridine 1 Propylamine and Analogues
Elucidation of Reaction Mechanisms in Aziridine (B145994) Formation
The formation of the three-membered aziridine ring can proceed through various mechanistic pathways, primarily categorized as concerted or stepwise. The specific pathway often depends on the reactants, catalysts, and reaction conditions.
The distinction between concerted and stepwise mechanisms is a fundamental aspect of understanding aziridination reactions. psiberg.com Concerted reactions involve the simultaneous breaking and forming of bonds in a single transition state, while stepwise reactions proceed through one or more reactive intermediates. psiberg.com
In the context of metal-catalyzed aziridination, the mechanism can be nuanced. For instance, copper-catalyzed aziridination has been proposed to involve two different copper nitrene intermediates that react through distinct pathways. One intermediate reacts stereospecifically via a concerted mechanism, while the other reacts non-stereospecifically through a radical intermediate. diva-portal.org Computational studies on Rh(III)-catalyzed aziridination of unactivated terminal alkenes suggest a stepwise mechanism where the migratory insertion of the alkene is the rate-determining and enantio-determining step. chemrxiv.org
Theoretical calculations have been instrumental in dissecting these pathways. For example, in the Mn-catalyzed intramolecular nitrene transfer, C-H amination is favored over C=C aziridination. The aziridination is proposed to occur via a triplet stepwise pathway involving radical addition and recombination. mdpi.com The choice between a concerted or stepwise mechanism can be influenced by the stability of potential intermediates; if a potential intermediate is low in energy, the transition state of a concerted process may geometrically resemble the stepwise process. nih.gov
A variety of reactive intermediates have been identified or proposed in transformations involving aziridines. These transient species play a pivotal role in determining the course and outcome of the reaction.
Nitrenoid Species: Metal-nitrene or nitrenoid species are common intermediates in metal-catalyzed aziridination reactions. researchgate.net These species, formed by the reaction of a nitrene precursor with a metal catalyst, are responsible for transferring the nitrogen atom to the alkene. researchgate.net The reactivity and selectivity of the aziridination are highly dependent on the nature of the metal and the ligands. For instance, in copper- and silver-catalyzed olefin aziridination, the reaction initiates with the formation of a metal-nitrene species that possesses some radical character. acs.org
Radicals: Radical intermediates are often implicated in stepwise aziridination pathways. diva-portal.orgacs.org The formation of a radical intermediate in copper-catalyzed reactions can lead to a loss of stereochemistry due to bond rotation competing with ring closure. acs.org Recently, N-aziridinyl radicals have been generated through the reductive photoactivation of N-pyridinium aziridines. nih.govacs.org These radicals can be trapped by olefins to afford aziridination products, demonstrating a novel pathway for aziridine group transfer. nih.govacs.org
Aziridinium (B1262131) Ylides: Aziridinium ylides are another class of important reactive intermediates, typically formed from the reaction of aziridines with carbenes or carbenoids. nih.govwikipedia.org These ylides can undergo various transformations, including acs.orgresearchgate.net-sigmatropic rearrangements, Stevens rearrangements, and 1,3-dipolar cycloadditions, leading to the formation of more complex nitrogen-containing heterocycles. nih.gov The reactivity of aziridinium ylides can be tuned by non-covalent interactions and the nature of the carbene precursor, allowing for divergent product outcomes. nih.govchemrxiv.org For example, the reaction of bicyclic aziridines with vinyl diazoacetates can lead to a formal [3+3] ring expansion to form dehydropiperidines, where the aziridinium ylide intermediate is key. nih.gov
Computational and Experimental Analysis of Transition States
Understanding the structure and energy of transition states is paramount for elucidating reaction mechanisms. Both computational and experimental methods are employed to gain insights into these fleeting structures.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the energies of reactants, intermediates, transition states, and products. acs.org These calculations can help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways, and to rationalize observed stereoselectivities. chemrxiv.orgacs.org For example, computational studies on the Rh(III)-catalyzed aziridination of unactivated alkenes have identified the transition state for alkene migratory insertion as the key step controlling enantioselectivity. chemrxiv.org Similarly, in the palladium-catalyzed ring-opening of aziridines, computational analysis has shown that interactions between the catalyst and the aziridine substrate are crucial in determining regioselectivity. acs.org The development of more efficient computational methods for finding transition states is an active area of research, promising to accelerate the discovery and understanding of chemical reactions. ims.ac.jpresearchgate.net
Experimentally, kinetic isotope effects (KIEs) provide valuable information about transition state structures. By measuring the change in reaction rate upon isotopic substitution, one can infer changes in bonding at the transition state. diva-portal.org For instance, the observation of significant primary deuterium (B1214612) KIEs for both proton and hydride transfer in a Ru-catalyzed hydrogenation reaction supported a concerted mechanism. diva-portal.org
Role of Spin States in Aziridine Reactivity
The spin state of reactive intermediates, particularly metal-nitrenes, can have a profound impact on the mechanism and stereochemical outcome of aziridination reactions. Both singlet and triplet spin states have been implicated in these transformations.
In copper- and silver-catalyzed aziridinations, a mechanistic proposal involving both singlet and triplet pathways has been put forward to reconcile seemingly contradictory experimental data. acs.org The reaction is thought to proceed through a metal-nitrene species with radical character. In the silver-catalyzed system, a minimum energy crossing point (MECP) between the triplet and closed-shell singlet surfaces allows for direct formation of the aziridine with retention of stereochemistry. acs.org In contrast, the copper-catalyzed reaction involves the formation of a radical intermediate, where competition between ring-closure (via an MECP between open-shell singlet and triplet surfaces) and C-C bond rotation can lead to a loss of stereospecificity. acs.org
Similarly, in Mn-catalyzed intramolecular nitrene transfer reactions, a triplet stepwise pathway is favored for both C-H amination and C=C aziridination. mdpi.com The preference for the triplet pathway over the open-shell singlet pathway for aziridination is attributed to a more reactant-like and lower energy transition state. mdpi.com The relative energies of the transition states for amination and aziridination on the triplet surface correctly predict the high experimental chemoselectivity for C-H amination. mdpi.com
Influence of N-Substituents and Alkyl Chains (e.g., gamma-Methylpropylamine moiety) on Reaction Pathways
The substituents on the aziridine nitrogen and the nature of any appended alkyl chains, such as the gamma-methylpropylamine moiety, significantly influence the reactivity and regioselectivity of aziridine transformations.
The N-substituent plays a critical role in activating the aziridine ring towards nucleophilic attack. Electron-withdrawing groups on the nitrogen atom activate the aziridine, making it more susceptible to ring-opening. researchgate.netmdpi.com Conversely, non-activated aziridines, often bearing electron-donating groups, typically require activation by an electrophile to form an aziridinium ion before ring-opening can occur. researchgate.netnih.govfrontiersin.org The nature of the N-substituent can also influence the mode of reaction in cycloadditions. For example, in the reaction of aziridines with alkynes, the substituents on the nitrogen can determine whether a [3+2] cycloaddition or another pathway is followed. acs.org
The alkyl chain attached to the nitrogen, such as the propylamine (B44156) chain in gamma-methylaziridine-1-propylamine, can also impact the reaction. In alkylative aziridine ring-opening reactions, the alkyl group on the nitrogen is introduced by an external electrophile, forming an aziridinium ion. nih.govnih.gov The subsequent ring-opening by a nucleophile can occur at either the substituted or unsubstituted carbon of the aziridine ring, and the regioselectivity is influenced by the N-alkyl group, the ring substituents, and the nucleophile. nih.gov The length and substitution pattern of alkyl chains in alkenyl alcohols have been shown to affect the efficiency and outcome of enantioselective aziridination reactions. acs.org
Stereochemical and Regiochemical Control Elements in Aziridine Transformations
Achieving high levels of stereochemical and regiochemical control is a central goal in the synthetic application of aziridines. The inherent strain of the three-membered ring makes them susceptible to ring-opening reactions, and controlling where and with what stereochemistry the nucleophile attacks is crucial. scispace.com
The regioselectivity of aziridine ring-opening is governed by a combination of electronic and steric factors. In acid-mediated ring-opening reactions, the pathway can be intermediate between SN1 and SN2 mechanisms. nih.gov The nucleophile can attack at either the more substituted or less substituted carbon of the aziridine ring. The outcome is influenced by the substituents on the aziridine ring, the nature of the activating electrophile, and the nucleophile itself. nih.govfrontiersin.org For instance, in the palladium-catalyzed ring-opening of 2-alkylaziridines, the regioselectivity can be controlled by the choice of ligand, allowing for selective formation of either α-alkyl-β-phenethylamines or their regioisomers. acs.org
The stereochemistry of aziridine transformations is also highly dependent on the reaction mechanism. Concerted reactions are often stereospecific, meaning the stereochemistry of the product is directly related to the stereochemistry of the reactant. Stepwise reactions involving intermediates that can undergo bond rotation may lead to a loss of stereospecificity. acs.org In many cases, ring-opening reactions of chiral aziridines proceed with high stereoselectivity, allowing for the synthesis of enantiomerically pure amines and their derivatives. scispace.com The stereochemical outcome, such as inversion or retention of configuration, can be influenced by the substrate, solvent, and the specific reaction conditions. scispace.com For example, the stereochemical outcome of the fluorination of aziridines is dependent on the substitution pattern of the aziridine substrate. researchgate.netnih.gov
Reactivity and Synthetic Utility of Gamma Methylaziridine 1 Propylamine As a Chemical Building Block
Nucleophilic Ring-Opening Reactions of Aziridine (B145994) Derivatives
The high ring strain of aziridines, estimated to be around 27 kcal/mol, is the primary driving force for their ring-opening reactions with a wide array of nucleophiles. acs.org These reactions provide a direct route to β-functionalized alkylamines, which are important structural motifs in many biologically active compounds. acs.orgresearchgate.net The regioselectivity and stereochemistry of these reactions are influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions.
Ring Opening with Heteroatomic Nucleophiles (e.g., Amines, Alcohols, Thiols, Fluorides)
The reaction of aziridines with heteroatomic nucleophiles is a well-established method for the synthesis of vicinal diamines, amino alcohols, amino thiols, and fluoro-containing amines.
Amines: The ring-opening of activated aziridines with amines is a common method for synthesizing 1,2-diamines. researchgate.netnih.govrsc.orgnih.govorganic-chemistry.org For instance, the reaction of 2-methylaziridine (B133172) with methylamine (B109427) has been studied theoretically to understand the mechanism and regioselectivity of 1,2-diamine formation. researchgate.netnih.gov These reactions can often be carried out under mild conditions, sometimes even without a catalyst or solvent. rsc.org
Alcohols: The alcoholysis of aziridines provides a direct route to amino ethers. Lewis acid catalysis is often employed to facilitate the ring-opening of N-tosylaziridines with alcohols, leading to the formation of 1,2-amino ethers with good yields and enantiomeric excess. iitk.ac.in The reaction proceeds via an SN2 pathway, with the alcohol attacking the aziridine carbon. iitk.ac.in
Thiols: Thiols are effective nucleophiles for the ring-opening of aziridines, a reaction that is often highly regioselective. nih.govdigitellinc.com The reaction of chiral 2-(1-aminoalkyl)aziridines with thiols in the presence of a Lewis acid like BF₃·Et₂O can yield enantiopure (2S,3S)-2-(alkylthio)alkane-1,3-diamines. acs.org The attack of the thiol typically occurs at the less substituted carbon of the aziridine ring. nih.gov
Fluorides: The introduction of a fluorine atom can be achieved through the ring-opening of aziridines with fluoride (B91410) ions. The regioselectivity of this reaction is highly dependent on the substituents on the aziridine ring. For example, in aziridine-2-carboxylates, the strong electron-withdrawing nature of the carboxylate group directs the nucleophilic attack of [¹⁸F]fluoride exclusively to the most substituted carbon atom (C2). nih.gov In contrast, for 2-methylaziridines lacking such a strong directing group, a mixture of regioisomers is often produced. nih.gov
Table 1: Examples of Heteroatomic Nucleophilic Ring-Opening of Aziridines
| Aziridine Derivative | Nucleophile | Product Type | Key Findings |
|---|---|---|---|
| Activated 2-methylaziridines | Amines | 1,2-Diamines | Can proceed under catalyst- and solvent-free conditions. rsc.org |
| Chiral 2-phenyl-N-tosylaziridine | Alcohols | 1,2-Amino ethers | Lewis acid-catalyzed, proceeds via SN2 mechanism. iitk.ac.in |
| Chiral 2-(1-aminoalkyl)aziridines | Thiols | Amino thiols | BF₃·Et₂O promotes regioselective opening at the less hindered carbon. acs.org |
| Aziridine-2-carboxylates | [¹⁸F]Fluoride | Fluoro-amines | Electron-withdrawing group at C2 directs attack to that position. nih.gov |
Ring Opening with Carbonaceous Nucleophiles (e.g., Organometallic Reagents, Carbanions)
Carbon-based nucleophiles, such as organometallic reagents and carbanions, are also effective for the ring-opening of aziridines, leading to the formation of new carbon-carbon bonds.
Organometallic Reagents: Grignard reagents (R-Mg-X) are powerful nucleophiles that react with aziridines. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction typically involves the nucleophilic attack of the carbanionic part of the Grignard reagent on one of the aziridine ring carbons. mnstate.edumasterorganicchemistry.com These reactions provide a versatile method for the alkylation or arylation of the carbon adjacent to the nitrogen atom.
Carbanions: Carbanions, generated from compounds with acidic protons, can also open the aziridine ring. acs.org For example, chiral enolates derived from (S,S)-(+)-pseudoephedrine amides have been used to open N-tosylaziridines in a stereocontrolled manner, yielding γ-aminoamides. acs.org The regioselectivity of this reaction favors the attack of the enolate at the less substituted carbon of the aziridine ring. acs.org
Regioselective Outcomes in Ring-Opening Reactions (e.g., C2 vs. C3 Attack)
The regioselectivity of aziridine ring-opening, meaning whether the nucleophile attacks the more substituted (C2) or less substituted (C3) carbon, is a critical aspect of their synthetic utility. deepdyve.comtmu.edu.twfrontiersin.org This outcome is governed by a combination of steric and electronic factors, as well as the nature of the activating group on the nitrogen. nih.govdeepdyve.com
In general, for 2-alkyl substituted aziridines, nucleophilic attack preferentially occurs at the less sterically hindered C3 position, following an SN2-like mechanism. acs.orgresearchgate.netnih.gov However, the presence of strong electron-withdrawing groups, such as a carboxylate at the C2 position, can reverse this selectivity, favoring attack at the more substituted C2 carbon. nih.gov This is attributed to the stabilization of the developing negative charge at the C2 position during the transition state.
Theoretical studies on the ring-opening of 2-methylaziridine with methylamine have shown that the backside attack at the C3 carbon is the preferred pathway. researchgate.netnih.gov The regioselectivity can also be influenced by the activating group on the aziridine nitrogen. For instance, the ratio of normal (at CH₂) to abnormal (at CMe) opening in activated 2-methylaziridines varies significantly with the nature of the activating group and the nucleophile. deepdyve.comtmu.edu.tw
Stereospecificity and Stereochemical Retention/Inversion during Ring Opening
The ring-opening of chiral aziridines can proceed with either retention or inversion of stereochemistry at the carbon center undergoing nucleophilic attack. This stereochemical outcome is a key indicator of the reaction mechanism.
Typically, nucleophilic ring-opening reactions of aziridines proceed via an SN2 mechanism, which results in the inversion of stereochemistry at the attacked carbon. acs.orgiitk.ac.in This has been demonstrated in the palladium-catalyzed ring-opening cross-coupling of aziridines, where the reaction proceeds with stereoinversion. acs.org Similarly, Lewis acid-mediated ring-opening of chiral 2-phenyl-N-tosylaziridine with alcohols also proceeds with inversion of configuration, supporting an SN2 pathway. iitk.ac.in
However, there are instances where retention of configuration is observed. For example, the reaction of certain chiral 2-(1-aminoalkyl)aziridines with thiols in the presence of BF₃·Et₂O occurs with retention of configuration at the C-2 position. acs.org The stereochemical course of the reaction can also be controlled by chiral auxiliaries, as seen in the reaction of N-tosylaziridines with chiral enolates, where the stereochemistry of the final product is dictated by the chiral auxiliary on the enolate. acs.org
Catalytic Strategies for Aziridine Ring Opening and Functionalization
The use of catalysts can significantly enhance the efficiency and selectivity of aziridine ring-opening reactions. Lewis acids are particularly effective in activating the aziridine ring towards nucleophilic attack.
Lewis Acid-Promoted Ring Opening Reactions
Lewis acids play a crucial role in activating the aziridine ring by coordinating to the nitrogen atom. iitk.ac.inwikipedia.org This coordination increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. iitk.ac.in The use of a Lewis acid can also influence the regioselectivity of the ring-opening.
For example, the ring-opening of 2-aryl-N-tosylaziridines with alcohols is effectively promoted by Lewis acids, proceeding via an SN2-type mechanism. iitk.ac.in Theoretical studies on the ring-opening of 2-methylaziridine have also highlighted the effect of Lewis acids, such as BF₃, in facilitating the reaction. researchgate.netnih.gov The complexation of the Lewis acid to the aziridine nitrogen forms a highly reactive aziridinium (B1262131) ion, which is then readily attacked by the nucleophile. nih.goviitk.ac.in
Table 2: Lewis Acid-Promoted Ring-Opening Reactions of Aziridines
| Aziridine Derivative | Lewis Acid | Nucleophile | Product | Key Features |
|---|---|---|---|---|
| 2-Aryl-N-tosylaziridines | Various | Alcohols | 1,2-Amino ethers | Highly regioselective SN2-type opening. iitk.ac.in |
| 2-Methylaziridine | BF₃ | Methylamine | 1,2-Diamine | Theoretical studies show preference for backside attack at C3. researchgate.netnih.gov |
| Chiral 2-(1-aminoalkyl)aziridines | BF₃·Et₂O | Thiols | Amino thiols | Regio- and stereoselective opening. acs.org |
Scientific Review of gamma-Methylaziridine-1-propylamine Halted Due to Lack of Specific Research Data
An in-depth review of the chemical literature reveals a significant gap in the specific research concerning the reactivity and synthetic applications of the compound this compound (CAS Number: 74993-03-6). Despite a comprehensive search for data pertaining to its role as a chemical building block, no dedicated studies detailing its specific reactions were found.
The compound, also identified as 3-(aziridin-1-yl)butan-1-amine, possesses an aziridine ring, a highly strained three-membered heterocycle, attached to a butan-1-amine chain. uni.luchemnet.com While the reactivity of the aziridine functional group is well-documented in organic chemistry, specific experimental data for this compound is absent from the available scientific literature. nih.govwikipedia.org
Consequently, it is not possible to provide a detailed, evidence-based article on the following planned topics for this specific compound:
Transition Metal-Catalyzed Ring Opening and Cross-Coupling Reactions: No studies detailing the use of palladium, nickel, silver, copper, or cobalt catalysts to induce ring-opening or cross-coupling reactions specifically with this compound have been published. While such reactions are common for other aziridines, data for this particular molecule is unavailable. nih.govnih.gov
Oxidative and Reductive Ring Opening Processes: The scientific record lacks information on the behavior of this compound under oxidative or reductive conditions that would lead to the opening of its aziridine ring.
Ring Expansion and Rearrangement Reactions: There are no documented instances of this compound undergoing ring expansion to form larger nitrogen heterocycles like azetidines, piperidines, or azepines, nor are there reports on other rearrangement pathways. This type of reactivity is known for other substituted aziridines but has not been explored for this specific analog. researchgate.netnih.govnih.govmdpi.com
N-Functionalization Techniques: Methodologies for the functionalization of the secondary amine on the propylamine (B44156) chain or transformations involving the aziridine nitrogen of this specific molecule have not been reported.
Functionalization Strategies Applied to the Aziridine Scaffold
C-Functionalization Methods (e.g., C-C and C-X Bond Formation)
The functionalization of the carbon backbone of the aziridine ring is a powerful strategy for molecular elaboration. For activated aziridines, such as N-pyridinium derivatives, direct C-C bond formation can be achieved through transition metal catalysis. These methods allow for the introduction of diverse substituents onto the carbon atom of the aziridine ring, significantly expanding its synthetic utility.
One notable method involves the nickel-catalyzed cross-coupling of N-pyridinium aziridines with organozinc nucleophiles. nih.gov This reaction proceeds via a bromide-promoted ring-opening to generate a β-halopyridinium amine intermediate. A subsequent selective Ni-catalyzed C–C cross-coupling at the benzylic C–Br bond affords a variety of β-functionalized phenethylaminopyridinium salts. nih.gov This transformation serves as a powerful tool for C-functionalization, effectively forming a new carbon-carbon bond at the β-position of the original aziridine structure. nih.gov
| Organozinc Reagent (R-ZnBr) | Ligand | Product Structure (β-Functionalized Phenethylamine) | Reference |
| Phenylzinc bromide | (S)-PyBOX | N-(1,2-diphenylethyl)pyridin-1-aminium | nih.gov |
| (4-Methoxyphenyl)zinc bromide | (S)-PyBOX | N-(1-(4-methoxyphenyl)-2-phenylethyl)pyridin-1-aminium | nih.gov |
| (Thiophen-2-yl)zinc bromide | (S)-PyBOX | N-(2-phenyl-1-(thiophen-2-yl)ethyl)pyridin-1-aminium | nih.gov |
| Methylzinc bromide | (S)-PyBOX | N-(1-phenylprop-2-yl)pyridin-1-aminium | nih.gov |
Table 1: Examples of Ni-catalyzed C-C bond formation with N-pyridinium aziridines derived from styrene (B11656) oxide, illustrating a general C-functionalization strategy applicable to chiral aziridines.
Synthetic Applications as Chiral Building Blocks
The inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. nih.govnih.gov Its stereocenter can be leveraged to control the stereochemistry of subsequent transformations, leading to the enantioselective synthesis of complex molecules.
The ring-opening of chiral aziridines is a cornerstone of their application in synthesis, providing a direct route to β-functionalized amines and their derivatives. The high ring strain (~26 kcal/mol) provides a strong thermodynamic driving force for these reactions. researchgate.net The regioselectivity of the nucleophilic attack is a key consideration, with attack typically occurring at the less substituted carbon (β-position) or the more substituted carbon (α-position), depending on the reaction conditions and the nature of the aziridine substituents.
For aziridines embedded within peptide structures, the ring can be opened regioselectively at the β-position by a range of amine nucleophiles under mild, catalyst-free conditions. rsc.org This allows for the site-selective functionalization of peptide chains. Similarly, N-pyridinium aziridines can be converted into a diverse family of β-functionalized phenethylamines through Ni-catalyzed coupling with organozinc nucleophiles, as previously mentioned. nih.gov This modular approach allows for the rapid assembly of complex amine structures. nih.gov Furthermore, the synthesis of γ-amino acids has been demonstrated through methods like photoinduced hydrocarboxylation of allylamines, showcasing advanced strategies for creating amino acid scaffolds. nih.govchemrxiv.orgnih.gov
| Aziridine Derivative | Nucleophile | Reaction Conditions | Product Type | Reference |
| Aziridine-containing tripeptide | Benzylamine | Mild, catalyst-free | β-amino-functionalized peptide | rsc.org |
| N-pyridinium aziridine | Aryl/Alkyl organozinc | Ni-catalysis | β-aryl/alkyl phenethylamine | nih.gov |
| Aziridine-2-carboxylic acid peptide | Thiol (e.g., farnesyl thiol) | Mild, catalyst-free | β-thioether functionalized peptide | capes.gov.br |
| Trisubstituted aziridine | Trifluoroacetic acid | 45 °C, CH₂Cl₂ | β-trifluoroacetamido-α-ketoamide | nih.gov |
Table 2: Synthesis of β-functionalized amines and derivatives via ring-opening of various aziridines.
Aziridines are powerful precursors for synthesizing more complex nitrogen-containing heterocycles. researchgate.netmdpi.comnih.gov Ring-expansion reactions, in particular, offer an efficient pathway to larger, stereochemically rich N-heterocyclic systems such as piperidines, dehydromorpholines, and azepines. researchgate.netresearchgate.net
A notable example is the [3+3] ring expansion of bicyclic aziridines with rhodium-bound vinyl carbenes. This reaction proceeds through the formation of an intermediate aziridinium ylide, which undergoes rearrangement to form complex dehydromorpholine structures. researchgate.net This method allows for the creation of densely functionalized and stereochemically complex N-heterocyclic scaffolds, preserving the stereochemical information from the initial aziridine substrate. researchgate.net Such strategies are in high demand for exploring new bioactive chemical space. researchgate.netnih.gov
| Aziridine Reactant | Carbene Source | Catalyst | Resulting N-Heterocycle | Key Feature | Reference |
| Bicyclic Aziridine | Rhodium-bound vinyl carbene | Rh₂(esp)₂ | Dehydromorpholine | [3+3] Ring Expansion | researchgate.net |
| N-Tosyl-2-phenylaziridine | Dimethyl acetylenedicarboxylate | Heat | Dihydropyrrole | [3+2] Cycloaddition | researchgate.net |
| Vinylaziridine | N/A | Metal-catalyzed | Dehydropiperidine | Intramolecular Rearrangement | researchgate.net |
Table 3: Examples of N-Heterocycle synthesis via aziridine ring expansion and cycloaddition reactions.
The electrophilic nature of the aziridine ring makes it a useful functional group for incorporation into peptide and peptidomimetic structures. nih.gov Aziridine-containing amino acids or peptide fragments can act as reactive handles for further modification or for linking separate peptide strands together. rsc.org
For instance, aziridine-containing amino acids embedded within a tripeptide can react regioselectively with the N-terminus of another amino acid or peptide. This reaction forms a new C-N bond, effectively linking two peptide strands via an amine linker. rsc.org This methodology provides a novel strategy for creating complex peptide architectures. Additionally, multicomponent reactions can be employed to generate N-unprotected, trisubstituted aziridines that bear a peptide side chain. These can then be transformed in a single step into valuable frameworks like β-trifluoroacetamido-α-ketoamides, which are of interest in medicinal chemistry. nih.gov The synthesis of azirine-containing dipeptides further highlights the utility of three-membered nitrogen heterocycles in creating peptide-like molecules with potential biological activity. rsc.org
Advanced Spectroscopic and Computational Characterization of Aziridine Structures and Reactivity
Application of Density Functional Theory (DFT) in Understanding Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling tool for investigating the electronic structure of molecules. nih.gov In the context of aziridine (B145994) chemistry, DFT calculations are instrumental in predicting and interpreting molecular behavior. researchgate.net The theory posits that the electron density of a system determines all its ground-state properties, allowing for the calculation of key descriptors that govern reactivity. nih.gov
Key parameters derived from DFT calculations that help in understanding reactivity include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low HOMO-LUMO energy gap generally implies higher reactivity. nih.gov For aziridines, the nature of the N-substituent can modulate these energy levels, influencing their role as electrophiles. nih.govresearchgate.net
Electrostatic Potential Maps: These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an N-alkyl aziridine like gamma-methylaziridine-1-propylamine, the nitrogen lone pair represents a nucleophilic site, while the ring carbons are electrophilic centers susceptible to attack, a feature driven by the ring strain. mdpi.com
N-Inversion Barriers: The energy barrier for nitrogen inversion is a characteristic feature of aziridines. DFT calculations can accurately compute these barriers, which are influenced by the steric and electronic nature of the N-substituent. researchgate.net A computational study on various N-substituted aziridines demonstrated that substituents significantly affect the inversion energy, which can range from approximately 5 to 17 kcal/mol. researchgate.net
These computational insights are vital for predicting the regioselectivity of ring-opening reactions, a cornerstone of aziridine utility in synthesis. acs.orgresearchgate.net
Computational Studies on Conformational Preferences and Energetics of this compound
While specific computational studies exclusively focused on this compound are not extensively documented in the literature, its conformational landscape can be inferred from studies on related N-substituted aziridines and alkylamines. researchgate.netnih.gov The conformational preferences of this molecule are primarily dictated by the rotation around the N-C bond of the propylamine (B44156) chain and the inversion at the aziridine nitrogen.
The propylamine substituent introduces several rotatable bonds, leading to multiple possible conformers. Computational studies on propylamine itself show that the trans conformation is generally the most stable in the gas phase. nih.gov For this compound, the orientation of the propylamine chain relative to the aziridine ring would be a key determinant of conformational energy.
Furthermore, the energetics of nitrogen inversion in the aziridine ring is a critical factor. wikipedia.orgresearchgate.net DFT calculations have been employed to determine the N-inversion energies for a series of N-substituted aziridines, providing a valuable reference for estimating the behavior of the propylamine-substituted variant. researchgate.net
The table below, derived from a study using the B3LYP/6-31+G* method, shows the calculated nitrogen inversion energies for various N-substituted aziridines, illustrating the profound effect of the substituent. researchgate.net
| N-Substituent (R) | N-Inversion Energy (kcal/mol) |
| H | 16.64 |
| Methyl (Me) | 16.97 |
| Phenyl (Ph) | 8.91 |
| Benzyl (Bn) | 16.70 |
| Benzoyl (COPh) | 5.75 |
| tert-Butyl | 12.18 |
| CHMePh | 17.06 |
Based on this data, the N-propylamine substituent on this compound, being an alkyl group similar to methyl or benzyl, would be expected to confer a relatively high barrier to nitrogen inversion compared to acyl or phenyl groups. researchgate.net A comprehensive conformational analysis would require systematic scanning of the potential energy surface, considering all rotational and inversional degrees of freedom to identify the global and local energy minima. chemrxiv.org
Integration of Quantum Mechanics/Molecular Mechanics (QM/MM) Methods for Complex Systems
For studying chemical reactions and molecular properties in complex environments, such as in solution or within a biological system, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are exceptionally powerful. mdpi.comnih.gov This multiscale approach allows for the accurate and computationally feasible modeling of large systems. mdpi.com
The methodology involves partitioning the system into two regions:
The QM Region: This region includes the part of the system where the key electronic events, such as bond breaking or formation, occur. It is treated with a high-level quantum mechanics method (like DFT). For studying the reactivity of this compound, the aziridine ring and the attacking nucleophile would constitute the QM region. mdpi.com
The MM Region: This region comprises the rest of the system, such as solvent molecules or the surrounding protein structure. It is described using a simpler, classical molecular mechanics force field. mdpi.comarxiv.org
The total energy of the system is calculated as a sum of the energies of the QM region, the MM region, and the interaction energy between them. mdpi.com
The application of QM/MM methods to aziridine chemistry could provide deep insights into:
Enzymatic Reactions: Investigating how an enzyme catalyzes the ring-opening of an aziridine-containing substrate. The active site and the substrate would be the QM region, while the rest of the enzyme and solvent would be the MM region.
Solvent Effects: Simulating a reaction in an explicit solvent to understand how solvent molecules influence the reaction pathway and transition states through specific interactions like hydrogen bonding. arxiv.org
Reaction Mechanisms: Elucidating detailed reaction mechanisms, such as the palladium-catalyzed ring-opening of aziridines, where the catalyst, substrate, and ligands are treated at the QM level to accurately model the complex electronic changes during oxidative addition and reductive elimination steps. acs.org
While no specific QM/MM studies on this compound are reported, the methodology provides a robust framework for future investigations into its interactions and reactivity in complex chemical or biological contexts. acs.org
Spectroscopic Techniques for Mechanistic and Structural Elucidation in Aziridine Chemistry (e.g., ESI/MS)
Spectroscopic techniques are indispensable for the structural characterization of aziridine derivatives and for tracking their chemical transformations. Among these, Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable due to its soft ionization nature, which allows for the analysis of intact molecules and reaction intermediates. uni-muenchen.de
In the context of aziridine chemistry, ESI-MS can be used to:
Confirm Molecular Weight: ESI-MS provides a precise mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the molecular formula of the synthesized aziridine compound. uni-muenchen.de For this compound (C₆H₁₄N₂), the expected monoisotopic mass is approximately 114.1157 Da. uni.lu
Identify Intermediates: During a reaction, transient species, such as protonated aziridines (aziridinium ions) or reaction intermediates, can be detected, offering direct evidence for a proposed mechanism. researchgate.netmdpi.com
Structural Analysis via Fragmentation (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be obtained. The fragmentation of the this compound molecular ion would likely involve cleavage of the propylamine side chain and potentially the opening of the aziridine ring, providing structural confirmation.
The table below outlines the predicted key ions that could be observed in the ESI-MS spectrum of this compound.
| Ion Description | Formula | Predicted m/z |
| Protonated Molecular Ion | [C₆H₁₄N₂ + H]⁺ | 115.123 |
| Loss of NH₃ from side chain | [C₆H₁₁N + H]⁺ | 98.096 |
| Cleavage at Cα-Cβ of side chain | [C₅H₁₁N₂]⁺ | 99.092 |
| Aziridinyl-methyl cation | [C₃H₆N]⁺ | 56.050 |
Coupling liquid chromatography with mass spectrometry (LC-MS) further enhances the analytical power, allowing for the separation of complex mixtures and the analysis of reaction kinetics by monitoring the consumption of reactants and the formation of products over time. nih.gov This approach is crucial for studying complex reaction networks involving aziridines, such as multicomponent reactions or catalytic ring-openings. nih.govmdpi.com
Future Research Directions and Unexplored Avenues in Gamma Methylaziridine 1 Propylamine Chemistry
Development of Next-Generation Enantioselective Synthetic Methodologies
The synthesis of enantiomerically pure γ-methylaziridine-1-propylamine is a key challenge that needs to be addressed to unlock its full potential in various applications. Future research will likely focus on the development of novel and efficient enantioselective synthetic methods. One promising approach involves the catalytic asymmetric aziridination of corresponding allylic amines. This transformation could be achieved using chiral catalysts based on transition metals such as copper, rhodium, or palladium, complexed with chiral ligands. The choice of ligand is crucial for achieving high enantioselectivity.
Another avenue for exploration is the use of organocatalysis, which avoids the use of potentially toxic and expensive transition metals. Chiral Brønsted acids or bases could be employed to catalyze the cyclization of suitable precursors, such as γ-amino alcohols or their derivatives. The development of novel organocatalysts specifically designed for this transformation will be a significant area of research. Furthermore, biocatalytic methods, employing enzymes such as aminotransferases or halogenases, could offer a highly selective and environmentally benign route to enantiopure γ-methylaziridine-1-propylamine and its precursors.
A detailed comparison of potential synthetic methodologies is presented in the table below:
| Methodology | Catalyst/Reagent | Advantages | Challenges |
| Catalytic Asymmetric Aziridination | Chiral transition metal complexes (e.g., Cu, Rh, Pd with chiral ligands) | High turnover numbers, potential for high enantioselectivity. | Metal contamination of the product, cost of ligands. |
| Organocatalysis | Chiral Brønsted acids or bases | Metal-free, often milder reaction conditions. | Lower catalytic efficiency compared to transition metals, catalyst loading can be high. |
| Biocatalysis | Enzymes (e.g., aminotransferases, halogenases) | High enantioselectivity and regioselectivity, environmentally friendly. | Limited substrate scope, enzyme stability and availability. |
Exploration of Novel and Understudied Reactivity Modes for Functionalized Aziridines
The presence of both a strained aziridine (B145994) ring and a primary amine functionality in γ-methylaziridine-1-propylamine suggests a rich and complex reactivity profile that is yet to be fully explored. Future research should focus on uncovering novel reactivity modes beyond simple nucleophilic ring-opening reactions. One area of interest is the investigation of intramolecular reactions, where the propylamine (B44156) side chain could participate in ring-opening or rearrangement processes. For instance, under appropriate conditions, the terminal amine could act as an intramolecular nucleophile, leading to the formation of bicyclic or larger ring systems.
The development of catalytic methods for the regioselective and stereoselective functionalization of the aziridine ring is another important research direction. This could involve transition metal-catalyzed cross-coupling reactions to introduce new substituents at the carbon atoms of the aziridine ring. Furthermore, the exploration of radical-mediated reactions of γ-methylaziridine-1-propylamine could lead to novel and unexpected transformations. Understanding the influence of the N-propylamine substituent on the stability and reactivity of the aziridine ring will be crucial for the rational design of new synthetic applications.
Integration of Sustainable Chemistry Principles in Aziridine Synthesis and Transformations
Future research on γ-methylaziridine-1-propylamine must incorporate the principles of sustainable chemistry to minimize the environmental impact of its synthesis and subsequent transformations. This includes the development of synthetic routes that utilize renewable starting materials, reduce waste generation, and employ environmentally benign solvents and reagents. The use of catalytic methods, as mentioned earlier, is a key aspect of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reactions.
Deepening Computational Insights into Complex Reaction Pathways and Selectivity
Computational chemistry will play an increasingly important role in guiding the experimental exploration of γ-methylaziridine-1-propylamine chemistry. Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions, providing valuable insights into the factors that control reactivity and selectivity. For instance, computational studies can help to predict the most likely site of nucleophilic attack on the aziridine ring and to understand the origins of enantioselectivity in catalytic asymmetric syntheses.
Molecular dynamics simulations can be employed to study the conformational landscape of γ-methylaziridine-1-propylamine and its interactions with catalysts, solvents, and other reactants. This information can be used to rationalize experimental observations and to design new experiments. Furthermore, computational screening of potential catalysts and reaction conditions can help to accelerate the discovery of new and improved synthetic methods. The synergy between computational and experimental studies will be essential for unlocking the full potential of γ-methylaziridine-1-propylamine and for developing a deep understanding of its complex chemical behavior.
Q & A
Q. What are the established synthetic routes for gamma-methylaziridine-1-propylamine, and what reaction conditions optimize yield?
this compound can be synthesized via nucleophilic substitution or ring-opening reactions of aziridine derivatives. A common approach involves reacting 3-azidopropylamine with methylating agents under controlled temperatures (e.g., 14 hours at 90°C) to form the methylaziridine moiety . Optimizing yield requires inert atmospheres (e.g., nitrogen), stoichiometric control of reagents, and purification via vacuum distillation. Reaction progress can be monitored using thin-layer chromatography (TLC) with ninhydrin staining for amine detection .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular structure and stereochemistry.
- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and identification of byproducts (e.g., oxidation derivatives like hydroxylamines) .
- High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis detection to quantify amine content in complex mixtures .
Table 1: Comparison of Analytical Techniques
| Technique | Application | Sensitivity | Limitations |
|---|---|---|---|
| NMR | Structural elucidation | High (~nmol) | Requires pure samples |
| GC-MS | Purity analysis | ppm-level | Thermal decomposition risk |
| HPLC | Quantitative analysis | µg/mL | Matrix interference |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies in oxidation or substitution rates may arise from variations in solvent polarity, temperature, or catalytic impurities. Systematic replication under standardized conditions (e.g., buffered solutions, controlled humidity) is critical. For example, conflicting reduction kinetics can be addressed by comparing solvent effects (polar aprotic vs. protic) using kinetic modeling . Meta-analysis frameworks (e.g., PICO criteria) can structure literature comparisons to isolate variables .
Q. What strategies ensure reproducibility in studies involving this compound’s biological interactions?
- Sample Preparation : Use freshly distilled amine to avoid degradation byproducts. Document buffer composition (e.g., phosphate vs. Tris buffers) and storage conditions (−20°C under argon) .
- Assay Validation : Include positive controls (e.g., known enzyme inhibitors) and triplicate measurements. For enzyme interaction studies, report inhibition constants () with error margins .
Q. How can green chemistry principles be applied to the synthesis and analysis of this compound?
- Solvent Selection : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Waste Minimization : Employ catalytic methods (e.g., microwave-assisted synthesis) to reduce reaction time and energy use .
- Analytical Greening : Use microfluidic HPLC systems to lower solvent consumption by 70% compared to conventional setups .
Methodological Guidance
Q. What systematic review protocols are recommended for aggregating fragmented data on aziridine derivatives?
Follow PRISMA guidelines:
- Database Selection : Prioritize Scopus, Web of Science, and PubMed to avoid Google Scholar’s non-replicable search limitations .
- Keyword Strategy : Combine terms like “aziridine metabolism,” “methylaziridine toxicity,” and “propylamine derivatives” with Boolean operators.
- Gray Literature Inclusion : Incorporate dissertations and conference proceedings to mitigate publication bias .
Q. How should researchers design experiments to study this compound’s metabolic pathways?
- In Vitro Models : Use hepatic microsomes or recombinant CYP450 isoforms to identify primary metabolites.
- Isotopic Labeling : Track N-labeled amine groups via LC-MS to elucidate degradation pathways .
- Data Interpretation : Apply Michaelis-Menten kinetics to enzyme activity data and validate with Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
